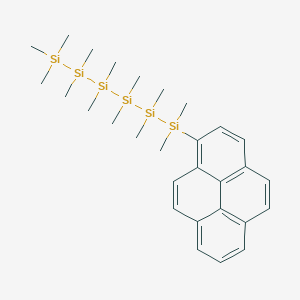
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane is a unique organosilicon compound characterized by its highly branched structure and the presence of a pyrene moiety
Métodos De Preparación
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane typically involves multiple steps, including the preparation of intermediate silanes and the introduction of the pyrene group. Common synthetic routes include:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by platinum or rhodium complexes.
Grignard Reaction: The formation of organosilicon compounds through the reaction of Grignard reagents with silicon halides.
Coupling Reactions: The use of coupling agents such as palladium catalysts to form carbon-silicon bonds.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the silicon atoms.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane has several scientific research applications:
Materials Science: Used in the development of advanced electronic and photonic materials due to its unique structural properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane exerts its effects is largely dependent on its ability to interact with other molecules through its silicon and pyrene moieties. The pyrene group can engage in π-π stacking interactions, while the silicon atoms can form strong bonds with various elements, facilitating the formation of complex structures.
Comparación Con Compuestos Similares
Compared to other organosilicon compounds, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane is unique due to its highly branched structure and the presence of a pyrene group. Similar compounds include:
Hexamethyldisilane: A simpler organosilicon compound with fewer methyl groups.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with different structural properties.
Tetramethylsilane: A basic organosilicon compound used as a standard in NMR spectroscopy.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
138614-48-9 |
|---|---|
Fórmula molecular |
C29H48Si6 |
Peso molecular |
565.2 g/mol |
Nombre IUPAC |
[dimethyl(pyren-1-yl)silyl]-[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C29H48Si6/c1-30(2,3)32(6,7)34(10,11)35(12,13)33(8,9)31(4,5)27-22-20-25-18-17-23-15-14-16-24-19-21-26(27)29(25)28(23)24/h14-22H,1-13H3 |
Clave InChI |
UQCUBSVBNCHLFZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



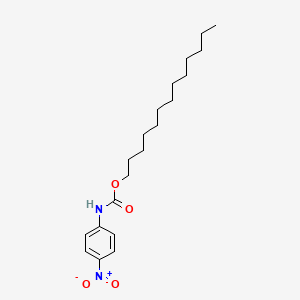
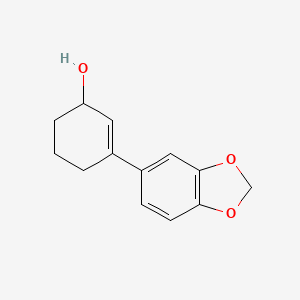
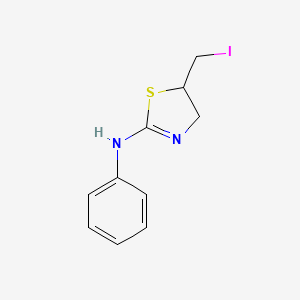


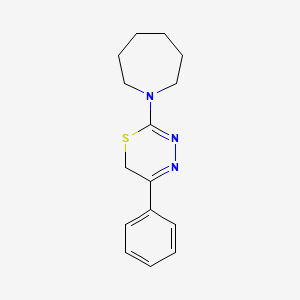
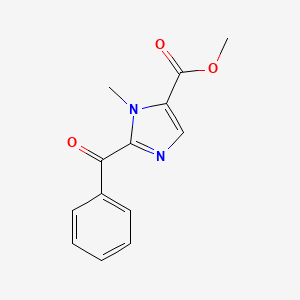
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
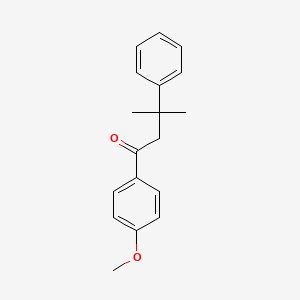
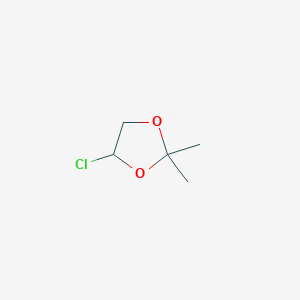
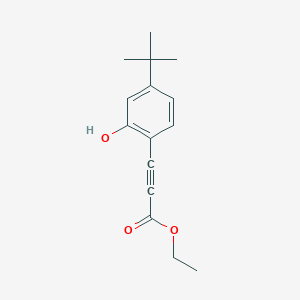
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
